Veprisinium
Description
Properties
CAS No. |
79808-98-3 |
|---|---|
Molecular Formula |
C18H24NO5+ |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(2S)-4,7,8-trimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-2-yl]propan-2-ol |
InChI |
InChI=1S/C18H24NO5/c1-18(2,20)13-9-11-15(22-5)10-7-8-12(21-4)16(23-6)14(10)19(3)17(11)24-13/h7-8,13,20H,9H2,1-6H3/q+1/t13-/m0/s1 |
InChI Key |
JMTFDAITMMIATI-ZDUSSCGKSA-N |
SMILES |
CC(C)(C1CC2=C(C3=C(C(=C(C=C3)OC)OC)[N+](=C2O1)C)OC)O |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(C3=C(C(=C(C=C3)OC)OC)[N+](=C2O1)C)OC)O |
Canonical SMILES |
CC(C)(C1CC2=C(C3=C(C(=C(C=C3)OC)OC)[N+](=C2O1)C)OC)O |
Synonyms |
2-(1-hydroxy-1-methylethyl)-1-methyl-4,7,8-trimethoxy-2,3-dihydrofuro(2,3-b)quinolinium veprisinium salt |
Origin of Product |
United States |
Scientific Research Applications
Phytochemical Properties
Vepris species are known for their rich phytochemical composition, primarily comprising alkaloids, limonoids, flavonoids, and triterpenoids. These compounds are responsible for the biological activities attributed to Veprisinium. The following table summarizes key phytochemicals isolated from Vepris species:
| Compound Type | Specific Compounds | Biological Activity |
|---|---|---|
| Alkaloids | Furoquinoline alkaloids | Antimicrobial, antioxidant |
| Limonoids | Uguenensene, uguenensone | Anticancer, anti-inflammatory |
| Flavonoids | Veprisinol, uguenenprenol | Antioxidant, antibacterial |
| Triterpenoids | Oleanolic acid | Antimicrobial |
Research indicates that these compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Shigella dysenteriae, with minimum inhibitory concentrations (MIC) as low as 0.4 µg/mL for certain derivatives .
Medicinal Applications
This compound has been traditionally used in various cultures for its medicinal properties. The following are notable applications:
- Antimicrobial Activity : Extracts from Vepris species have demonstrated efficacy against a range of bacteria and fungi. For instance, compounds like glomeral have shown potent activity against Pseudomonas aeruginosa and Enterococcus faecium.
- Antioxidant Properties : Several studies have confirmed the antioxidant potential of this compound compounds, which can mitigate oxidative stress and may contribute to the prevention of chronic diseases .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of certain alkaloids and limonoids derived from this compound. These compounds may inhibit inflammatory pathways and offer therapeutic benefits in conditions like arthritis and other inflammatory disorders .
- Traditional Remedies : In local medicine, Vepris species are utilized for treating ailments such as malaria, respiratory issues, kidney disorders, and gastrointestinal problems. Their use as aphrodisiacs and fortifiers is also documented in ethnobotanical studies .
Case Study 1: Antibacterial Efficacy
A study conducted at the University of KwaZulu-Natal evaluated the antibacterial properties of various extracts from Vepris glomerata. The results indicated that specific extracts inhibited bacterial growth effectively at low concentrations, supporting traditional claims of their medicinal use.
Case Study 2: Antioxidant Activity
A comprehensive analysis of antioxidant activity was performed on extracts from Vepris uguenensis. The study employed several assays to measure free radical scavenging ability, revealing that certain flavonoid derivatives exhibited significant antioxidant effects comparable to established antioxidants like ascorbic acid .
Comparison with Similar Compounds
Comparison with Similar Compounds
Veprisinium belongs to the furoquinoline alkaloid family, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Key Structural Determinants of Activity
- Quaternary Ammonium Group : this compound’s charged nitrogen enhances electrostatic interactions with bacterial membranes, a feature absent in evoxine and dictamnine .
- Epoxy Substituents: The 2,3-epoxy group in this compound and lecomtequinoline C increases reactivity, but only this compound’s quaternary structure ensures effective delivery to intracellular targets .
- Hydroxyl Positioning: The C-8 hydroxyl in lecomtequinoline C may reduce lipid solubility, explaining its lower activity compared to this compound .
Pharmacological Data
- Spectrum of Activity: this compound shows broad-spectrum activity (MIC <15 µg/mL for S. aureus, E. coli, and Xanthomonas spp.), while evoxine and lecomtequinoline C are effective only against specific Gram-negative strains .
- Mechanistic Insights : Molecular docking studies suggest this compound’s epoxy group interacts with bacterial DNA gyrase, a target less accessible to neutral analogs like dictamnine .
Natural Sources and Yield
- This compound is exclusive to Vepris louisii, with yields of 0.02–0.05% dry weight .
- Lecomtequinoline C and evoxine are more abundant (0.1–0.3% yield) but require complex purification due to structural similarity to inactive analogs .
Research Implications and Gaps
- Synthetic Derivatives : Modifying this compound’s epoxy or quaternary group could improve selectivity against multidrug-resistant pathogens.
- Ecological Role : The preferential accumulation of this compound in Vepris louisii over other species (e.g., V. lecomteana) warrants phytochemical investigation .
Preparation Methods
Extraction Techniques for Veprisinium Precursors
The initial step in this compound preparation involves the extraction of alkaloid-rich fractions from plant material. Fresh or dried leaves and stems of Vepris species (e.g., Vepris louisii, Vepris lecomteana) are typically subjected to solvent extraction. Methanol (MeOH) is the solvent of choice due to its efficacy in dissolving polar and semi-polar alkaloids . In a standardized protocol, 500 g of powdered plant material is macerated in MeOH (3 × 2 L) at room temperature for 72 hours, followed by filtration and evaporation under reduced pressure to yield a crude extract . Alternative solvents, such as dichloromethane (DCM) or ethyl acetate (EtOAc), may be employed for sequential extraction to isolate non-polar constituents, though these are less relevant for water-soluble alkaloids like this compound .
Isolation of Alkaloid Fractions
Crude extracts are fractionated using vacuum liquid chromatography (VLC) on silica gel (60–120 mesh) with gradient elution. A typical solvent system progresses from non-polar (hexane) to polar (EtOAc:MeOH 9:1) solvents, collecting 100–200 mL fractions monitored by thin-layer chromatography (TLC) . The water-soluble alkaloid fraction containing this compound is often isolated in mid-polarity fractions (e.g., EtOAc:MeOH 7:3), as evidenced by TLC visualization under UV light (254 nm) after spraying with Dragendorff’s reagent .
Table 1: Solvent Systems for VLC Fractionation
| Fraction | Solvent Ratio (Hexane:EtOAc:MeOH) | Target Compounds |
|---|---|---|
| F1–F3 | 8:2:0 → 6:4:0 | Terpenoids, fatty acids |
| F4–F6 | 5:5:0 → 3:7:0 | Coumarins, lignans |
| F7–F9 | 0:10:0 → 0:8:2 | Alkaloids |
| F10–F12 | 0:5:5 → 0:0:10 | Polar glycosides |
Purification of this compound Chloride
Final purification is achieved via preparative thin-layer chromatography (pTLC) or repeated column chromatography (CC). For pTLC, silica gel GF254 plates (20 × 20 cm, 1 mm thickness) are developed in CHCl₃:MeOH:NH₄OH (8:2:0.1), yielding this compound chloride as a yellow band (Rf = 0.42) . The compound is scraped, eluted with MeOH, and filtered to remove silica. For CC, Sephadex LH-20 with MeOH as the mobile phase resolves alkaloids by molecular size, with this compound eluting in fractions 15–20 (monitored by UV at 310 nm) .
Structural Elucidation and Spectroscopic Data
This compound’s structure is confirmed through a combination of spectroscopic techniques:
-
High-Resolution Mass Spectrometry (HR-ESI-MS): A molecular ion peak at m/z 342.1445 [M]⁺ corresponds to C₁₉H₂₄NO₄⁺ (calcd. 342.1449) .
-
Nuclear Magnetic Resonance (NMR):
-
Circular Dichroism (CD): A positive Cotton effect at 250 nm (Δε +4.82) confirms the S configuration at C-2′ .
The antibacterial efficacy of this compound chloride is quantified using the microdilution assay. Against Staphylococcus aureus (ATCC 25923), it exhibits a minimum inhibitory concentration (MIC) of 2.0 µg/mL, comparable to the reference antibiotic ciprofloxacin (MIC = 1.5 µg/mL) .
Table 2: Antibacterial Activity of this compound Chloride
| Bacterial Strain | MIC (µg/mL) | Reference Standard (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2.0 | Ciprofloxacin (1.5) |
| Salmonella dysenteriae | 0.4 | Ciprofloxacin (0.3) |
| Escherichia coli | 10.5 | Ciprofloxacin (2.0) |
Challenges and Optimization Strategies
A critical challenge in this compound preparation is the low natural abundance in plant tissues (∼0.02% dry weight) . To address this, biotechnological approaches such as cell suspension cultures of Vepris species are under investigation, though yields remain suboptimal. Epoxidation of prenyl side chains during isolation, as observed in Vepris glomerata, may also alter bioactivity, necessitating strict control of pH and temperature during extraction .
Q & A
Q. Basic Research Focus
- Step 1 : Review existing synthetic routes in peer-reviewed journals, prioritizing methods with ≥90% yield and minimal byproducts.
- Step 2 : Optimize reaction conditions (e.g., solvent, temperature) using Design of Experiments (DoE) to identify critical parameters .
- Step 3 : Validate reproducibility via independent replication in triplicate, documenting deviations (e.g., humidity sensitivity).
Advanced Consideration : Incorporate green chemistry principles (e.g., solvent recycling) to enhance sustainability .
What strategies are recommended for analyzing this compound’s stability under varying environmental conditions?
Q. Intermediate Research Focus
- Accelerated Stability Testing : Expose samples to controlled stressors (heat, light, pH extremes) and monitor degradation via HPLC-MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard conditions.
Data Interpretation : Compare degradation pathways with structurally analogous compounds to identify reactive moieties .
How should contradictory bioactivity data for this compound across studies be systematically evaluated?
Q. Advanced Research Focus
- Meta-Analysis Framework : Aggregate data from peer-reviewed studies, applying inclusion/exclusion criteria (e.g., assay type, sample size) .
- Bias Assessment : Use tools like GRADE to evaluate study quality and heterogeneity .
- Mechanistic Hypotheses : Test conflicting results in vitro/in vivo under standardized conditions (e.g., IC50 assays with controlled cell lines) .
What computational approaches are optimal for predicting this compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities, validated by experimental IC50 values .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis) .
- Machine Learning : Train models on existing ligand-target datasets to predict novel interactions .
Validation : Cross-reference predictions with experimental SPR (Surface Plasmon Resonance) binding assays .
How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
Q. Advanced Research Focus
- Variable Selection : Modify functional groups systematically (e.g., hydroxyl → methyl substitution) .
- High-Throughput Screening (HTS) : Test derivatives against target panels to quantify potency shifts.
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate structural changes with activity .
Pitfall Avoidance : Control for confounding factors (e.g., solubility differences) using standardized solvents .
What ethical and practical considerations are critical when sourcing this compound for preclinical trials?
Q. Advanced Research Focus
- Ethical Sourcing : Verify compound origin (e.g., synthetic vs. natural extraction) to comply with Nagoya Protocol .
- Batch Consistency : Require Certificates of Analysis (CoA) from suppliers for purity, stereochemistry, and stability .
- Regulatory Alignment : Align with OECD guidelines for in vivo testing to ensure data acceptance by regulatory bodies .
Key Methodological Frameworks
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
